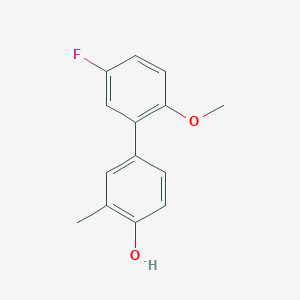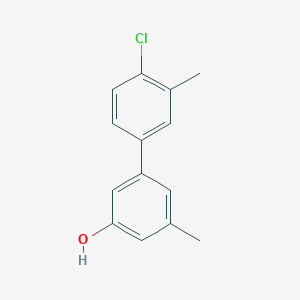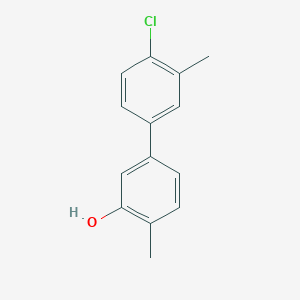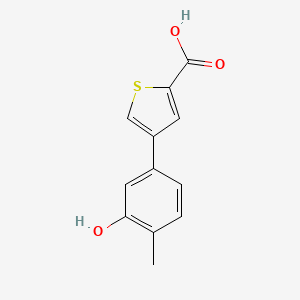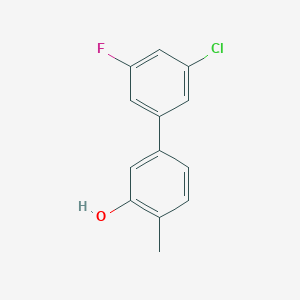
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% (C5H6ClO2) is a phenolic compound with a chlorinated group attached to the phenol ring. It is a colorless solid that is soluble in water and other organic solvents. C5H6ClO2 is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds.
作用機序
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the chlorinated group attached to the phenol ring increases the reactivity of the compound, making it more likely to react with other compounds. Additionally, the presence of the phenol ring increases the compound's solubility in organic solvents, making it easier to work with in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, antifungal, and other medicinal properties. Additionally, the compound has been shown to have a variety of industrial applications, such as the synthesis of polymers, dyes, and other materials.
実験室実験の利点と制限
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has a number of advantages for use in laboratory experiments. The compound is relatively easy to work with, as it is soluble in water and other organic solvents. Additionally, the presence of the chlorinated group increases the reactivity of the compound, making it more likely to react with other compounds. However, the compound is relatively expensive, and its biochemical and physiological effects are not well understood.
将来の方向性
The potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% include further investigation into its biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of the compound and its potential advantages and limitations for laboratory experiments. Finally, further research could be conducted into the potential industrial applications of the compound, such as the synthesis of polymers, dyes, and other materials.
合成法
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% can be synthesized via a variety of methods, including the Grignard reaction, the Claisen-Schmidt condensation, and the Wittig reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium to form an organomagnesium compound, which is then reacted with a carbonyl compound to form a ketone or an aldehyde. The Claisen-Schmidt condensation is a reaction between two esters in the presence of a base to form a β-keto ester. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene.
科学的研究の応用
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. In particular, it has been used in the synthesis of anti-inflammatory agents, antifungal agents, and other drugs. It has also been used in the synthesis of polymers, dyes, and other materials.
特性
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-6-9(2-5-13(8)16)11-7-10(15)3-4-12(11)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJGMSXJUEYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683874 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-07-2 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

